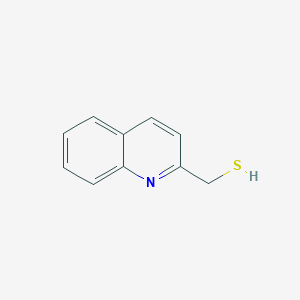

2-Quinolinemethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLCYRUWQRBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organosulfur and Nitrogen Containing Heterocyclic Chemistry

2-Quinolinemethanethiol is an organic compound that integrates two significant chemical domains: organosulfur chemistry and the chemistry of nitrogen-containing heterocycles. Organosulfur compounds, characterized by carbon-sulfur bonds, are widespread in nature and are crucial components of many biologically active molecules and industrial chemicals. wikipedia.orgresearchgate.net The thiol group (-SH) in this compound imparts characteristic reactivity, making it a precursor for a variety of other sulfur-containing functional groups. wikipedia.orgnih.gov

Simultaneously, the molecule features a quinoline (B57606) ring system. Quinoline, a nitrogen-containing heterocyclic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. ecorfan.orgslideshare.net This structural motif is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. researchgate.netorientjchem.orgmdpi.com The presence of both the thiol group and the quinoline moiety within the same molecule creates a platform for diverse chemical transformations and applications.

Significance of the Quinoline Moiety in Contemporary Chemical Science

The quinoline (B57606) scaffold is a privileged structure in modern chemical science, recognized for its broad range of applications. ecorfan.orgresearchgate.net First isolated from coal tar in 1834, its derivatives are found in numerous natural products and synthetic compounds with significant pharmacological activities. researchgate.netjetir.org These activities include antimicrobial, antimalarial, anticancer, and anti-inflammatory properties, among others. orientjchem.orgmdpi.comjetir.org

The versatility of the quinoline ring stems from its unique electronic structure. It can undergo both electrophilic and nucleophilic substitution reactions, allowing for extensive chemical modification. orientjchem.orguop.edu.pk This adaptability enables chemists to fine-tune the physicochemical and biological properties of quinoline-based molecules. Beyond medicine, quinoline derivatives are utilized in the development of agrochemicals, dyes, and functional materials with specific electronic and photonic properties. ecorfan.org

Several established synthetic methods, such as the Skraup, and Friedlander syntheses, provide accessible routes to the quinoline core, facilitating the exploration of new derivatives. slideshare.netuop.edu.pk The continued interest in quinoline chemistry underscores its importance as a fundamental building block in the creation of novel and functional molecules. researchgate.net

Natural Occurrence and Chemoecological Relevance of 2 Quinolinemethanethiol

2-Quinolinemethanethiol is a naturally occurring compound, most notably identified as a component of the defensive spray of skunks. researchgate.netbris.ac.uknewworldencyclopedia.org Specifically, it has been detected in the anal sac secretions of the striped skunk (Mephitis mephitis) and the hooded skunk (Mephitis macroura). researchgate.netresearchgate.net The defensive secretion of skunks is a complex mixture of volatile and odorous compounds, primarily composed of thiols and their thioacetate (B1230152) derivatives. researchgate.netbris.ac.uksouldogsynergy.com

The chemoecology of these compounds lies in their function as potent allomones, providing a highly effective chemical defense mechanism against predators. epdf.pub The intimidating and noxious nature of the spray deters potential attackers, a behavior critical for the survival of these nocturnal animals. a-z-animals.com

| Compound | Found in Striped Skunk (Mephitis mephitis) | Found in Hooded Skunk (Mephitis macroura) |

|---|---|---|

| (E)-2-butene-1-thiol | Yes | Yes |

| 3-methyl-1-butanethiol | Yes | Yes |

| This compound | Yes | Yes |

| 2-Methylquinoline (B7769805) | Yes | Yes |

| S-(E)-2-butenyl thioacetate | Yes | Yes |

| S-3-methylbutanyl thioacetate | Yes | Yes |

| 2-phenylethanethiol | No | Yes |

Overview of Research Trajectories and Academic Scope for 2 Quinolinemethanethiol Studies

Established Synthetic Routes for this compound

The preparation of this compound has been achieved through classical synthetic transformations, primarily involving the introduction of a thiol functional group onto a pre-formed quinoline scaffold.

Thiolation Reactions of 2-Substituted Quinolines

A direct and well-documented method for the synthesis of this compound involves the reaction of a 2-halomethylquinoline with a thiolating agent. A prominent example is the reaction of 2-bromomethylquinoline with thiourea (B124793), followed by basic hydrolysis. researchgate.net This two-step, one-pot procedure provides a straightforward route to the desired thiol.

The initial reaction between 2-bromomethylquinoline and thiourea forms an isothiuronium (B1672626) salt intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521), hydrolyzes this salt to yield this compound. researchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions. researchgate.net

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|---|---|---|---|

| 2-Bromomethylquinoline | 1. Thiourea 2. Sodium Hydroxide | 1. Formation of isothiuronium salt 2. Basic hydrolysis | This compound | researchgate.net |

Mechanistic Aspects of Direct and Indirect Thiol Introduction

The introduction of a thiol group at the 2-position of a quinoline ring can be achieved through direct or indirect methods, each with distinct mechanistic pathways.

Direct Thiol Introduction: The synthesis described above, utilizing 2-bromomethylquinoline, is an example of direct thiol introduction via nucleophilic substitution. The carbon of the bromomethyl group is electrophilic and is readily attacked by the nucleophilic sulfur atom of thiourea. This is followed by hydrolysis to liberate the free thiol.

Indirect Thiol Introduction: An alternative strategy involves the functionalization of quinoline N-oxides. The N-oxide group activates the C2 position of the quinoline ring, making it susceptible to nucleophilic attack. While direct thiolation of quinoline N-oxides with thiols can be challenging, they can be converted to other functionalities that are more easily displaced by a thiol nucleophile. This indirect approach allows for the introduction of the thiol group under different reaction conditions.

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated methods for preparing quinoline derivatives, with a focus on selectivity and sustainability.

Regioselective and Chemoselective Synthetic Strategies

Achieving regioselectivity in the functionalization of the quinoline ring is a key challenge in synthetic chemistry. For the synthesis of 2-substituted quinolines like this compound, strategies often begin with a starting material that already possesses a handle at the desired position, such as 2-methylquinoline (B7769805). The methyl group can be halogenated to provide an electrophilic site for subsequent thiolation, thus ensuring regioselectivity.

Chemoselectivity is also crucial, particularly when other reactive functional groups are present in the molecule. The choice of thiolating agent and reaction conditions can be tailored to selectively target the desired position without affecting other parts of the molecule.

Green Chemistry Principles and Catalytic Methods in this compound Synthesis

While specific green chemistry protocols for this compound are not extensively documented, the broader principles of green chemistry are increasingly being applied to the synthesis of quinolines in general. These principles include the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient methods such as microwave-assisted synthesis. These approaches aim to reduce the environmental impact of chemical production. For instance, the use of water as a solvent and the development of metal-free catalytic systems are areas of active research in quinoline chemistry.

Synthesis of Key this compound Derivatives and Scaffold Modifications

The thiol group in this compound is a versatile functional handle that allows for the synthesis of various derivatives through modification of the sulfur atom.

A notable derivative is S-2-quinolinemethyl thioacetate (B1230152). This compound can be synthesized from this compound by reaction with an acetylating agent. Alternatively, it can be prepared by reacting 2-bromomethylquinoline with a thioacetate salt, such as potassium thioacetate. wikipedia.org Thioacetates are often used as precursors to thiols, as the thioacetate group can be hydrolyzed under basic conditions to yield the free thiol. wikipedia.org This derivative is of interest as it is also found in the defensive spray of the striped skunk, alongside this compound. chemistryviews.org

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Acetylating agent | S-2-Quinolinemethyl thioacetate | A naturally occurring derivative | chemistryviews.org |

| 2-Bromomethylquinoline | Potassium thioacetate | S-2-Quinolinemethyl thioacetate | Alternative synthetic route | wikipedia.org |

Further modifications of the this compound scaffold could involve alkylation, arylation, or oxidation of the sulfur atom to form sulfides, disulfides, sulfoxides, and sulfones, each with potentially unique chemical properties.

An exploration of the synthetic methodologies for this compound and its analogues reveals a versatile chemical scaffold amenable to a variety of transformations. The strategic modification of this compound can be broadly categorized into two main areas: functionalization at the thiol group and derivatization of the quinoline ring system. These approaches allow for the generation of a diverse library of molecules with tailored properties.

1 Strategies for Functionalization at the Thiol Group

The thiol (-SH) group of this compound is a highly reactive nucleophile, making it a prime target for a range of functionalization reactions. The most common strategies involve S-alkylation, thioester formation, and Michael additions.

The sulfur atom in thiols is a strong nucleophile, readily participating in S-alkylation reactions. cboard.netscribd.com This process, typically an SN2 reaction, involves the deprotonation of the thiol to form a more potent thiolate anion, which then attacks an alkyl halide to form a thioether (sulfide). scribd.com This fundamental reactivity allows for the introduction of a wide array of alkyl substituents. For instance, the reaction of this compound with alkyl halides in the presence of a base yields the corresponding S-alkylated derivatives. The general principle of thiol alkylation is a cornerstone for creating thioether derivatives from various thiol-containing compounds. jmaterenvironsci.com

Another significant functionalization strategy is the formation of thioesters. Research has identified S-2-quinolinemethyl thioacetate as a naturally occurring derivative found in the defensive spray of the striped skunk (Mephitis mephitis). chemistryviews.orgresearchgate.net This thioester is formed from this compound and is less volatile than its parent thiol. bris.ac.uk Over time, it can hydrolyze, releasing the potent thiol, which contributes to the persistent nature of the skunk's scent. bris.ac.ukquora.com The synthesis of such thioesters can be achieved by reacting the thiol with an acylating agent like an acid chloride or anhydride (B1165640).

Furthermore, the thiol group can undergo Michael additions. This reaction involves the addition of the thiol across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. A study on the synthesis of thiopyrano[2,3-b]quinoline derivatives utilized a tandem reaction sequence starting with a thiol-Michael reaction. nih.gov This demonstrates the utility of the thiol group in forming more complex heterocyclic systems.

Quinone methides (QMs), which are reactive electrophiles, also readily react with thiols. nih.gov Studies on various QMs have shown that they rapidly form thioether derivatives with cysteine, highlighting the high reactivity of thiol groups toward such electrophiles. nih.gov This type of reaction underscores the potential for this compound to act as a scavenger for reactive electrophilic species.

Below is a table summarizing key functionalization strategies for the thiol group.

| Reaction Type | Reagent Class | Product Class | Example/Comment |

| S-Alkylation | Alkyl Halides | Thioethers (Sulfides) | The most common strategy for creating thioethers from thiols. scribd.comjmaterenvironsci.com |

| Thioesterification | Acyl Halides / Anhydrides | Thioesters | S-2-quinolinemethyl thioacetate is a natural product derived from this compound. chemistryviews.orgresearchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Used in tandem reactions to build complex heterocyclic structures like thiopyrano[2,3-b]quinolines. nih.gov |

| Addition to Quinone Methides | Quinone Methides | Thioether Adducts | Thiols show high reactivity towards these electrophiles. nih.gov |

2 Approaches to Quinoline Ring Derivatization

The quinoline ring system is a robust aromatic scaffold that can be modified through various reactions, primarily electrophilic and nucleophilic substitutions. iipseries.orgorientjchem.org These derivatizations allow for the tuning of the molecule's electronic and steric properties.

The quinoline nucleus is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org The reactivity of the ring system towards substitution is position-dependent. Nucleophilic substitution reactions preferentially occur at the 2- and 4-positions of the pyridine ring, which are electron-deficient. orientjchem.org Conversely, electrophilic aromatic substitution typically takes place on the electron-rich benzene ring, at positions 5 and 8. iipseries.org

A variety of established synthetic protocols can be employed to create substituted quinolines, including methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgnih.gov These methods often build the quinoline ring from acyclic precursors but highlight the types of substitutions that are synthetically accessible. For pre-formed quinoline rings like that in this compound, direct functionalization is a key strategy.

One modern approach involves the C-H functionalization of quinoline N-oxides. researchgate.net This method allows for regioselective alkylation at the C2 position, providing a pathway to derivatives that can then be converted to the corresponding 2-quinolinemethanethiols. researchgate.net Other derivatizations include the introduction of chloro, amino, azido, or sulfanyl (B85325) groups through nucleophilic substitution of a suitable leaving group, such as a chlorine atom, on the quinoline ring. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have been used as precursors to synthesize a range of 4-substituted quinolinones and quinolinethiones. mdpi.com

The modification of natural products with quinoline moieties is also a significant area of research, demonstrating the ring system's value in medicinal chemistry. mdpi.com These studies often involve attaching the quinoline scaffold to another bioactive molecule to create hybrid compounds with potentially enhanced or novel activities. mdpi.com

The table below outlines general approaches for derivatizing the quinoline ring.

| Reaction Type | Position(s) | Reagent/Condition | Significance |

| Nucleophilic Aromatic Substitution | 2 and 4 | Nucleophiles (e.g., amines, alkoxides) | Occurs at the electron-deficient pyridine ring. orientjchem.org |

| Electrophilic Aromatic Substitution | 5 and 8 | Electrophiles (e.g., HNO₃/H₂SO₄, Br₂) | Occurs at the electron-rich benzene ring. iipseries.org |

| C-H Functionalization | 2 | Via quinoline N-oxide | A modern, regioselective method for introducing substituents. researchgate.net |

| Named Reactions (Synthesis) | Various | Various (e.g., Skraup, Friedländer) | Foundational methods for constructing substituted quinoline rings. iipseries.orgnih.gov |

This compound as a Ligand in Metal Complexation

This compound's efficacy as a ligand stems from its specific donor atoms and its ability to form stable ring structures with metal ions.

This compound possesses two primary donor atoms: the nitrogen atom of the quinoline ring and the sulfur atom of the methanethiol (B179389) group. nih.gov In coordination chemistry, ligands with two different donor sites are known as hemilabile ligands. The nitrogen atom acts as a borderline Lewis base, while the thiol group, particularly in its deprotonated thiolate form (-S⁻), is a soft Lewis base. nih.gov This dual characteristic allows this compound to bind effectively with a range of metal ions, especially transition metals that are classified as soft or borderline acids.

The most common binding mode for this ligand is as a bidentate N,S-donor, where both the quinoline nitrogen and the sulfur atom coordinate to a single metal center. researchgate.netimist.maresearchgate.net This coordination typically occurs after the deprotonation of the thiol group, forming a metal-thiolate bond, which is a common feature in many biological and synthetic systems. nih.gov The formation of thiolate-bridged bimetallic complexes has also been reported for related 2-ylmethanethiol ligands, suggesting that this compound could participate in forming more complex polynuclear structures. dp.tech

As a ligand that binds to a central metal ion through two donor atoms, this compound is classified as a bidentate ligand. researchgate.netimist.maresearchgate.net This bidentate coordination results in the formation of a stable five-membered chelate ring, composed of the metal ion, the quinoline nitrogen, the two carbon atoms linking the donors, and the sulfur atom (M-N-C-C-S).

Design and Synthesis of this compound Metal Complexes

The synthesis of metal complexes using quinoline-based ligands is a well-established field, providing a framework for the design of this compound complexes.

The coordination chemistry of quinoline derivatives with transition metals is extensive. ckthakurcollege.net Numerous complexes have been synthesized with metals such as copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and ruthenium(II). nih.govresearchgate.netresearchgate.netaut.ac.nzuni-muenchen.debendola.com The synthesis typically involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. imist.maresearchgate.net

For this compound and related N,S ligands, coordination to transition metals like Cu(II), Ni(II), and Co(II) often results in complexes with well-defined geometries, such as square planar or octahedral, depending on the coordination number and the other ancillary ligands present. imist.maresearchgate.net For instance, related quinoline-Schiff base ligands have been shown to form stable, neutral, and octahedral complexes with various transition metals. researchgate.net The synthesis of heterobimetallic complexes using ligands like 2-ylmethanethiol further underscores the versatility of this ligand class. dp.tech

Table 1: Representative Transition Metal Complexes with Analogous Quinoline-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Formula (General) | Observed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Quinoline-Schiff Base (N,O-donor) | [Cu(L)(H₂O)]CH₃COO | Square Planar | bendola.com |

| Ni(II) | N-aminoquinolino-2-one (N,O-donor) | [Ni(L)Cl₂] | Tetrahedral | researchgate.net |

| Co(II) | Quinoline-Schiff Base (N,O-donor) | [Co(L)₂(H₂O)₂] | Octahedral | bendola.com |

| Zn(II) | Quinoline-Schiff Base (N,O-donor) | [Zn(L)(H₂O)]CH₃COO | Tetrahedral | bendola.com |

| Pd(II) | Quinoline-Amine (N,N,N-donor) | [Pd(L)Cl]Cl | Square Planar | aut.ac.nz |

| Ru(II) | Quinoline (η⁶-arene donor) | [Ru(Quinoline)Cp]⁺ | Piano-stool | rsc.org |

In contrast to the extensive research on transition metal complexes, the coordination chemistry of this compound with main group metals (e.g., Al, Ga, Sn, Mg) is not well-documented in the scientific literature. While studies exist on low-valent main group metal complexes, they typically employ other types of stabilizing ligands. researchgate.net Research in this area has largely focused on transition metals due to their variable oxidation states and rich catalytic and electronic properties.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for complexes of this compound are not extensively reported, the broader class of quinoline-based metal complexes has demonstrated significant catalytic activity in a variety of organic transformations. ckthakurcollege.net This suggests a strong potential for the catalytic use of this compound complexes.

For example, copper complexes derived from various quinoline ligands have been shown to act as effective catalysts for the oxidation of catechol to o-quinone, mimicking the function of the enzyme catechol oxidase. mdpi.com The efficiency of these catalysts was found to depend on both the structure of the quinoline ligand and the counter-ion of the copper salt used. mdpi.com

Furthermore, ruthenium and iridium complexes containing quinoline-based ligands have been successfully employed as catalysts in hydrogenation and dehydrogenative coupling reactions. google.comdicp.ac.cnsemanticscholar.org Cationic iridium complexes are particularly effective in the acceptorless dehydrogenative coupling (ADC) reactions used to synthesize substituted quinolines. semanticscholar.org Similarly, chiral ruthenium-diamine complexes have shown high efficiency and enantioselectivity in the asymmetric hydrogenation of quinoline derivatives to produce valuable chiral tetrahydroquinolines. dicp.ac.cn These examples highlight the catalytic potential that could be unlocked by designing specific transition metal complexes with this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. rsc.orgmsu.edu It is instrumental in determining the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key method for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. The chemical shift values in a ¹H-NMR spectrum indicate the electronic environment of the protons. Electronegative atoms or groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). youtube.com

For 2-Quinolinemethanethiol, the aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) of these protons would provide detailed information about their positions on the quinoline ring. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the quinoline ring would also have a characteristic chemical shift, influenced by both the aromatic ring and the sulfur atom. The thiol proton (-SH) signal is often broad and its chemical shift can vary depending on factors like concentration and solvent.

Carbon-13 NMR (¹³C-NMR) and Heteronuclear Correlation Spectroscopies

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms in the quinoline ring would appear in the aromatic region (typically 120-150 ppm), while the methylene carbon would be found further upfield.

Heteronuclear correlation spectroscopies, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are two-dimensional NMR techniques that establish correlations between protons and carbons. numberanalytics.com HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two to three bonds. These techniques would be invaluable in definitively assigning the proton and carbon signals of this compound.

Advanced NMR Techniques for Stereochemical and Dynamic Insights

Advanced NMR techniques can provide even deeper insights into the molecular structure and behavior of this compound. numberanalytics.comnptel.ac.in Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space interactions between protons, which can be useful for determining stereochemistry and conformation. ipb.pt Furthermore, variable temperature NMR studies could provide information on dynamic processes, such as conformational changes or restricted rotation around single bonds. oxinst.com Diffusion Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficient of the molecule, which can be correlated to its size and shape. oxinst.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com It is a highly sensitive method used for molecular identification and the analysis of molecular fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. savemyexams.com The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For this compound, the molecular ion peak would be expected at m/z 175, corresponding to its molecular weight. Common fragmentation pathways might involve the loss of the thiol group (-SH) or cleavage of the bond between the methylene group and the quinoline ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is particularly useful for the analysis of complex mixtures. In the context of this compound, GC-MS has been used to identify the compound in various samples, including in the analysis of skunk spray. nih.gov The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass spectra are recorded. This allows for the positive identification of this compound even when it is present in a complex matrix. nih.govcymitquimica.com

The retention time of this compound in the gas chromatogram provides an additional piece of identifying information. The mass spectrum obtained from the GC-MS analysis can be compared to a library of known spectra for confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopytanta.edu.egwikipedia.org

Vibrational spectroscopy is a powerful analytical tool for identifying the chemical composition of molecules based on the interaction of their chemical bonds with infrared radiation. tanta.edu.eg Techniques such as Infrared (IR) and Raman spectroscopy can determine the vibrational modes of molecules, providing a structural fingerprint for identification. wikipedia.orgmdpi.com

Identification of Functional Groups and Molecular Fingerprintsmdpi.com

The infrared spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. savemyexams.com Each bond within the molecule vibrates at a characteristic frequency, and when irradiated with matching infrared energy, it absorbs that energy, leading to resonance. savemyexams.com

Key functional groups and their expected vibrational frequencies include:

Quinoline Ring: The aromatic quinoline system exhibits distinct vibrations. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. libretexts.org The C=C and C=N double bond stretching vibrations within the aromatic rings are expected in the 1620-1430 cm⁻¹ range. savemyexams.com

Methylene Group (-CH₂-): The aliphatic C-H bonds of the methylene bridge show symmetric and asymmetric stretching vibrations, which are anticipated to occur just below 3000 cm⁻¹. libretexts.orgmsu.edu

Thiol Group (-SH): The S-H stretching vibration is a key indicator for a thiol and typically gives rise to a weak but sharp absorption band in the 2600-2550 cm⁻¹ region. msu.edu The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ range.

While some vibrations are characteristic of specific bonds, the region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions arising from a variety of single-bond vibrations and bending motions (scissoring, rocking, wagging, and twisting). tanta.edu.eglibretexts.org This region is unique to the molecule as a whole, providing a distinct molecular fingerprint that allows for its unambiguous identification when compared to a reference spectrum. wikipedia.orglibretexts.org

Raman spectroscopy serves as a complementary technique to IR. spectroscopyonline.com While polar groups like C=N are strong in the IR spectrum, non-polar, symmetric bonds such as C=C are often more intense in the Raman spectrum. spectroscopyonline.comyoutube.com Therefore, Raman spectroscopy would be particularly useful for characterizing the vibrations of the quinoline ring's carbon framework. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Quinoline) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methylene) | Stretching | 3000 - 2850 | Medium |

| S-H (Thiol) | Stretching | 2600 - 2550 | Weak, Sharp |

| C=C / C=N (Quinoline Ring) | Stretching | 1620 - 1430 | Medium to Strong |

| C-S (Thiol) | Stretching | 800 - 600 | Weak to Medium |

Conformational Analysis and Intermolecular Interactions

The structure of this compound is not static; rotation around its single bonds (quinoline-CH₂ and CH₂-SH) allows for different spatial arrangements, or conformations. orgosolver.com These different arrangements, known as conformers or rotamers, can result in variations in the vibrational spectra. nih.gov The most stable conformation will be the one that minimizes steric hindrance, where the bulky quinoline ring and the thiol group are positioned as far from each other as possible. orgosolver.com

The intermolecular forces present in this compound influence its physical properties and solid-state packing. The primary interactions include:

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of the electronegative nitrogen atom in the quinoline ring and the polar C-S and S-H bonds. These dipoles lead to attractive interactions between adjacent molecules. github.iosepscience.com

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor. While S-H hydrogen bonds are considerably weaker than those involving O-H or N-H, they can still form with an acceptor, such as the nitrogen atom of a neighboring quinoline ring (S-H···N). sepscience.comyoutube.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopytechnologynetworks.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. technologynetworks.comnepjol.info This technique is particularly useful for studying molecules containing chromophores—groups of atoms that absorb light. msu.edu

Electronic Transitions and Chromophoric Analysismdpi.com

The primary chromophore in this compound is the quinoline ring system. This extended aromatic structure gives rise to intense absorptions in the UV region. The main electronic transitions expected for this molecule are:

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline ring. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed for aromatic compounds. msu.edufiu.edu

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital. These are generally lower in energy and intensity compared to π → π* transitions.

n → σ Transitions:* The sulfur atom of the thiol group has non-bonding electrons that can be excited to an antibonding σ* orbital. These transitions typically occur at shorter wavelengths in the far-UV region and have low intensities.

The combination of these transitions results in a characteristic UV-Vis absorption spectrum for this compound. nepjol.info

| Transition Type | Associated Functional Group | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Quinoline Ring | UV (200-350 nm) | High |

| n → π | Quinoline Nitrogen | UV ( >300 nm) | Low to Medium |

| n → σ* | Thiol Sulfur | Far-UV ( <220 nm) | Low |

Solvent Effects and pH-Induced Spectral Shifts

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the solvent environment. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent. Polar solvents may cause a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift depending on the nature of the transition. msu.edu

The UV-Vis spectrum of this compound is expected to be highly sensitive to pH. The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the chromophore, leading to substantial shifts in the absorption maxima. researchgate.netnih.gov Studies on similar quinoline derivatives have shown that such pH-induced changes can be used to determine the pKa of the molecule. researchgate.net The thiol group is weakly acidic and can be deprotonated under basic conditions to form a thiolate anion (S⁻), which would also modify the electronic spectrum.

X-ray Diffraction Crystallography for Solid-State Structurewikipedia.org

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It works by measuring the angles and intensities of X-rays diffracted by the crystal lattice. wikipedia.org This analysis yields a detailed electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be determined. wikipedia.org

While no specific crystal structure for this compound was found in the surveyed literature, an X-ray diffraction study would provide invaluable information. Such an analysis would confirm the molecule's connectivity and reveal its preferred conformation in the solid state. Furthermore, it would offer a clear picture of the intermolecular interactions, such as potential S-H···N hydrogen bonds or π-π stacking between quinoline rings, that govern the crystal packing. wikipedia.orgdiamond.ac.uk The data obtained would include the crystal system, space group, and unit cell dimensions, providing a complete structural description.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The exact geometric parameters of the molecule. |

| Intermolecular Distances | Evidence for hydrogen bonding and other non-covalent interactions. |

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A single-crystal X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional structure of this compound. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, for a chiral crystal, it could be used to establish the absolute configuration.

Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₉NS |

| Formula weight | TBD |

| Temperature | TBD |

| Wavelength | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | TBD |

| Volume | TBD |

| Z | TBD |

| Density (calculated) | TBD |

| Absorption coefficient | TBD |

| F(000) | TBD |

| Crystal size | TBD |

| Theta range for data collection | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to theta | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | TBD |

| R indices (all data) | TBD |

| Absolute structure parameter | TBD |

TBD: To Be Determined from experimental data.

Data Table: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(2)-C(9) | TBD |

| C(9)-S(1) | TBD |

| N(1)-C(2) | TBD |

| N(1)-C(8a) | TBD |

| C(2)-N(1)-C(8a) | TBD |

| C(3)-C(2)-C(9) | TBD |

| N(1)-C(2)-C(9) | TBD |

| C(2)-C(9)-S(1) | TBD |

TBD: To Be Determined from experimental data. Atom numbering is hypothetical.

Molecular Packing and Intermolecular Interactions in Crystalline States

Data Table: Intermolecular Interactions for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined from experimental data.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and energetics. These methods are essential for predicting properties that are difficult or impossible to measure experimentally.

The electronic structure of a molecule dictates its chemical reactivity, optical properties, and bonding characteristics. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgijpras.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

For 2-Quinolinemethanethiol, the HOMO would likely be distributed over the electron-rich quinoline (B57606) ring and the sulfur atom, while the LUMO would be located on the π-antibonding system of the quinoline ring. The addition of different substituent groups to the quinoline core has been shown to significantly alter the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. ijpras.com For instance, studies on various quinoline derivatives have demonstrated a wide range of calculated energy gaps. ijpras.comtandfonline.comscirp.org

Interactive Table: Representative HOMO-LUMO Energy Gaps in Quinoline Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 6-amino-2-formyl-quinoline | Not specified | Not specified | 2.72 |

| 7-amino-quinoline | Not specified | Not specified | >4.0 |

| 2-formyl-quinoline | Not specified | Not specified | >4.0 |

| This table presents data from computational studies on various quinoline derivatives to illustrate the typical range of FMO energies and gaps. Data sourced from multiple theoretical studies. tandfonline.comscirp.org |

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational accuracy and cost, making it a standard tool for molecular modeling. nih.gov

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state on the potential energy surface. The calculations are typically performed using a specific functional, such as the B3LYP hybrid functional, in combination with a basis set like 6-31G* or 6-311G++(d,p). ijpras.comtandfonline.com For this compound, this optimization would yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed structural model. Comparisons between DFT-calculated geometries and experimental data for the parent quinoline molecule have shown good agreement. ijpras.com Once the optimized geometry is found, DFT can be used to calculate the molecule's total electronic energy and other thermodynamic properties. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. ijpras.com These methods can provide highly accurate results but are typically more computationally demanding than DFT.

The accuracy of any ab initio or DFT calculation is fundamentally dependent on the chosen basis set . A basis set is a set of mathematical functions used to represent the atomic orbitals within the molecule. The choice of basis set is a critical compromise between desired accuracy and computational feasibility.

Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required for each atom. They are computationally fast but offer low accuracy.

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple functions for valence orbitals, providing more flexibility and improved accuracy.

Polarized Basis Sets (e.g., 6-31G(d,p)): Add polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to describe anisotropy in atomic shape, which is crucial for accurate bonding descriptions.

Diffuse Basis Sets (e.g., 6-31+G(d,p), 6-311++G(d,p)): Add diffuse functions to better describe the electron density far from the nucleus, which is important for anions and weak interactions.

For a molecule like this compound, which contains a sulfur atom, the inclusion of polarization and diffuse functions in the basis set, such as 6-311+G(d,p), would be essential for accurately modeling its geometry and electronic properties, particularly the behavior of the thiol group. researchgate.net

When this compound acts as a ligand to form a coordination compound with a metal ion, especially a transition metal, the concept of spin multiplicity becomes crucial for accurate quantum mechanical calculations. Spin multiplicity is defined as 2S+1, where S is the total spin angular momentum of the electrons in the molecule.

Singlet State (S=0, Multiplicity=1): All electrons are spin-paired.

Doublet State (S=1/2, Multiplicity=2): One unpaired electron.

Triplet State (S=1, Multiplicity=3): Two unpaired electrons with parallel spins.

Transition metals often have unpaired electrons in their d-orbitals, leading to various possible spin states for their complexes. The energy and geometry of a coordination compound can vary significantly with its spin state. Therefore, before performing DFT or ab initio calculations on a metal complex of this compound, it is essential to determine the ground spin state, as assuming the wrong multiplicity will lead to incorrect results. Computational studies on metal complexes involving quinoline-based ligands often investigate different spin states to identify the most stable electronic configuration. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

MD simulations are particularly valuable for exploring the conformational space of flexible molecules like this compound. The key source of flexibility in this molecule is the rotation around the single bond connecting the methylene (B1212753) (-CH2-) group to the quinoline ring.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated, and the system is evolved over numerous small time steps (on the order of femtoseconds). The resulting trajectory provides a dynamic picture of how the molecule moves, folds, and changes its shape.

Analysis of this trajectory can reveal:

Stable Conformers: The most frequently visited and lowest-energy conformations of the molecule.

Flexibility and Motion: The range of motion of different parts of the molecule, such as the rotational freedom of the methanethiol (B179389) group relative to the rigid quinoline ring.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules.

Such simulations on other quinoline-based ligands have been used to establish the stability of their binding modes within protein active sites and to understand their diffusion properties in the liquid phase. mdpi.comacs.org

Solvent Effects and Intermolecular Interactions in Solution

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules and with other solute molecules. Computational models are employed to simulate these complex environments and predict their effects on the molecule's structure and stability.

The structure of this compound features several key functional groups that dictate its intermolecular interactions. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The molecule also possesses a permanent dipole moment arising from the electronegative nitrogen atom and the polar carbon-sulfur and sulfur-hydrogen bonds, leading to dipole-dipole interactions.

Computational studies, often using Density Functional Theory (DFT) combined with implicit or explicit solvent models, can quantify the strength and nature of these interactions. By simulating the molecule in various solvents (e.g., polar protic, polar aprotic, and nonpolar), these models can predict how the solvent environment affects conformational preferences, such as the rotation around the CH₂-SH and quinoline-CH₂ bonds.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor | Typical Computational Method |

|---|---|---|---|

| Hydrogen Bonding | Thiol (-SH) group | Solvent (e.g., Oxygen in water) | DFT with solvent models (PCM, SMD) |

| Hydrogen Bonding | Solvent (e.g., Hydrogen in water) | Quinoline Nitrogen | DFT with solvent models (PCM, SMD) |

| Dipole-Dipole | This compound Molecule | This compound Molecule | Molecular Dynamics (MD) simulations |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify key intermediates, transition states, and the energy changes associated with them.

A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly quantum mechanical calculations like DFT, are used to locate the precise geometry of the transition state for a given reaction.

Once the transition state structure is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea). This value is crucial as it determines the rate of the reaction. A high activation energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. For reactions involving this compound, such as its role in Michael additions or reactions with quinone methides, computational analysis can predict the feasibility and rate of these transformations under various conditions.

Beyond identifying a single transition state, computational methods can map the entire potential energy surface of a reaction. This reaction pathway analysis reveals the sequence of elementary steps, including the formation of any intermediates between the reactants and products. This provides a comprehensive, step-by-step view of the reaction mechanism.

Furthermore, this compound's ability to act as a ligand for metal ions opens the possibility of its involvement in catalysis. Computational models are essential for studying the catalytic cycles of metal complexes containing this ligand. These models can elucidate the role of the ligand in stabilizing different oxidation states of the metal center, activating substrates, and facilitating the catalytic transformation.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful predictive tool for the spectroscopic properties of molecules. By calculating spectra theoretically, researchers can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. These calculations yield a set of frequencies corresponding to specific molecular motions, such as the stretching and bending of the S-H, C-H (methylene and aromatic), and C=N bonds within the quinoline ring system. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. Theoretical predictions for the aromatic protons on the quinoline ring, the methylene protons, and the thiol proton can be compared with experimental ¹H NMR spectra to confirm structural assignments. Similarly, predicted ¹³C NMR spectra help identify the carbon skeleton of the molecule.

Table 2: Predicted Spectroscopic Data Regions for this compound

| Spectroscopy | Functional Group / Atom | Expected Region (General) | Notes |

|---|---|---|---|

| IR | S-H stretch | 2550-2600 cm⁻¹ | Typically a weak absorption. |

| IR | C-H stretch (aromatic) | >3000 cm⁻¹ | Characteristic of the quinoline ring. |

| IR | C-H stretch (methylene) | <3000 cm⁻¹ | From the -CH₂- group. |

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm | Deshielded protons of the quinoline ring. |

| ¹H NMR | Methylene Protons (-CH₂-) | Varies | Influenced by both the aromatic ring and sulfur atom. |

The electronic absorption properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, and computational methods are key to interpreting these spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. researchgate.net

These calculations predict the wavelengths at which the molecule will absorb light, corresponding to the promotion of an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied molecular orbital (like the LUMO). researchgate.net The simulation also provides information on the intensity of these transitions (oscillator strength). By simulating the UV-Vis spectrum, researchers can understand the nature of the electronic structure and the chromophores within the molecule that are responsible for light absorption.

Bioinorganic Chemical Interactions and Mechanisms

Metal Ion Binding and Sequestration Mechanisms

2-Quinolinemethanethiol is a sulfur-containing organic compound recognized for its interaction with metal ions. Its ability to form stable complexes with various metals is a key area of scientific inquiry, particularly concerning environmental remediation and the understanding of biological processes.

The thiol group (-SH) in this compound provides a soft donor site that exhibits a strong affinity for soft metal ions like mercury(II) (Hg²⁺). This interaction is a classic example of chelation, where the ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The nitrogen atom of the quinoline (B57606) ring can also participate in coordination, making this compound a potentially bidentate ligand, binding through both the sulfur and nitrogen atoms.

The sequestration of mercury is of significant environmental concern due to its high toxicity. uky.edu Chelating agents are crucial in treatments for mercury poisoning and in environmental cleanup efforts. nih.gov The effectiveness of a chelating agent is highly dependent on its chemical speciation and its ability to form stable complexes with the target metal ion. nih.gov Research into various chelating agents aims to understand their binding abilities to effectively sequester toxic metals like mercury. nih.gov In the context of environmental contamination, the formation of mercury sulfide (B99878) from Hg(II)-thiolate complexes is a known pathway for mercury immobilization. usgs.gov While this process is well-documented in anoxic environments through reaction with biogenic sulfide, recent studies have shown that mercury sulfide nanoparticles can also form from thiol-bound mercury in the presence of air, without the need for added sulfide. usgs.gov This suggests a mechanism where thiol-bound mercury can polymerize into mercury-sulfur clusters, leading to the nucleation of mercury sulfide minerals and subsequent sequestration in oxygenated environments. usgs.gov

It is interesting to note that this compound has been identified as one of the volatile components in the defensive spray of the hog-nosed skunk (Conepatus mesoleucus). quora.com

The stoichiometry of metal complexes refers to the fixed, whole-number ratio of the metal ion to the ligand(s) in the complex. rsc.org This ratio is influenced by factors such as the coordination number of the metal ion, the size and charge of both the metal and the ligand, and the solvent environment. physicsandmathstutor.comsebhau.edu.ly The stability of these complexes is quantified by their stability constants (also known as formation constants), where a larger value indicates a more stable complex. du.ac.in

The interaction between a metal ion (M) and a ligand (L) like this compound to form a complex (ML) can be represented by the following equilibrium:

M + L ⇌ ML

The stability constant (K) for this reaction is given by:

K = [ML] / ([M][L])

For bidentate ligands like this compound, the chelate effect often leads to the formation of highly stable complexes. This effect is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. The stoichiometry of such complexes can vary, with common ratios being 1:1 (ML) or 1:2 (ML₂), depending on the coordination preferences of the metal ion.

The stability of metal-thiolate complexes is crucial for their potential applications. For instance, in drug design, the identity of the metal and the stoichiometry of the complex can significantly influence its biological activity. rsc.org The solvent can also play a significant role in the stability and stoichiometry of the resulting complexes. sebhau.edu.ly

Below is an interactive table summarizing the typical stoichiometries and factors influencing the stability of metal-thiolate complexes.

| Feature | Description |

| Common Stoichiometries | 1:1 (Metal:Ligand), 1:2 (Metal:Ligand) |

| Influencing Factors | Metal ion coordination number, Ligand size and charge, Metal ion size and charge, Solvent properties |

| Stability Measure | Stability Constant (K) |

| Key Principle | Chelate effect enhances stability with multidentate ligands. |

Redox Chemistry of this compound in Metal Systems

The ligand itself can also be redox-active. The thiol group of this compound can be oxidized to form a disulfide bond (R-S-S-R). This process involves the loss of electrons from the sulfur atoms. The quinoline ring system, being an aromatic heterocycle, can also undergo redox reactions, although this typically occurs under more forcing conditions. The interplay between metal-centered and ligand-centered redox events is a key feature of the chemistry of these complexes.

Electron transfer is a critical process in many biological systems, often mediated by metal-containing proteins and enzymes. yale.edu Model systems using ligands like this compound help to elucidate the fundamental principles of these biological electron transfer reactions.

In a metal complex of this compound, electron transfer can occur from the ligand to the metal, from the metal to the ligand, or between the complex and an external reagent. The rates and mechanisms of these electron transfer processes are influenced by the nature of the metal, the ligand, and the surrounding environment. For instance, studies on quantum dot systems have shown that thiol ligands can participate in hole transfer processes, highlighting their role in mediating electron flow. diva-portal.org

The study of such model systems provides insights into:

The rates of intramolecular and intermolecular electron transfer.

The influence of the ligand structure on the redox potential of the metal center.

The mechanism of multi-electron transfer reactions.

Mimicry of Biological Metal Centers and Cofactor Systems

Many enzymes and proteins rely on metal ions coordinated to amino acid residues, such as cysteine (which contains a thiol group), to perform their functions. The coordination environment of these biological metal centers is often precisely tuned to achieve specific catalytic activity or structural stability.

This compound, with its thiol and nitrogen donor atoms, can be used to create synthetic models that mimic the active sites of these metalloproteins. nih.gov By studying the properties and reactivity of these model complexes, researchers can gain a better understanding of the structure-function relationships in the native biological systems.

For example, the zinc finger motif, a common structural feature in DNA-binding proteins, involves zinc ions coordinated to cysteine and histidine residues. A complex of zinc with this compound could serve as a simple structural and functional mimic of a zinc finger, allowing for detailed spectroscopic and reactivity studies that might be difficult to perform on the much larger protein.

The design of such biomimetic complexes is an active area of research in bioinorganic chemistry, with the goal of not only understanding biological processes but also developing new catalysts and therapeutic agents. nih.gov

Design of Synthetic Model Systems for Metalloenzymes

The development of synthetic analogs that replicate the essential features of metalloenzyme active sites is a cornerstone of bioinorganic chemistry. These models allow for the systematic investigation of structure-function relationships, reaction mechanisms, and the roles of metal ions in biological catalysis. uu.nl this compound is a versatile ligand for constructing such models due to its distinct donor atoms—a heterocyclic nitrogen and a soft thiol sulfur—which can mimic the coordination environments found in various metalloenzymes. jpionline.org

Metalloenzymes are proteins that utilize metal ions as cofactors for a wide range of critical biological reactions. rsc.org The active sites of these enzymes often feature metal ions coordinated by amino acid residues containing nitrogen, oxygen, or sulfur donors. Synthetic models aim to reproduce the key structural motifs and reactivity of these active sites. uu.nl For instance, the 2-His-1-carboxylate facial triad (B1167595) is a common motif in non-heme iron enzymes, and researchers have designed synthetic ligands to mimic this arrangement. uu.nl Similarly, this compound can be incorporated into ligand frameworks designed to model the active sites of enzymes like copper blue proteins or zinc-containing hydrolases, where nitrogen and sulfur coordination is prevalent.

The synthesis of these model systems typically involves the reaction of this compound, or a derivative, with a suitable metal salt in a controlled environment. jmchemsci.commdpi.com The resulting complexes are then characterized to confirm their structure and electronic properties.

Table 1: Examples of Metal Complexes with N,S-Donor Ligands as Metalloenzyme Models

| Metal Ion | Ligand Type | Modeled Enzyme/Protein Class | Research Focus |

| Copper(II) | Quinoline-Thiol | Blue Copper Proteins | Mimicking the Cu(II) active site geometry and spectroscopic features. |

| Zinc(II) | Quinoline-Thiol | Zinc Finger Proteins | Investigating the role of Zn(II) in structural stabilization. |

| Iron(II/III) | Quinoline-Thiol | Non-Heme Iron Enzymes | Modeling catalytic cycles involving oxygen activation. |

| Nickel(II) | Quinoline-Thiol | Nickel Superoxide (B77818) Dismutase | Studying the redox properties and mechanism of superoxide disproportionation. |

This table presents hypothetical model systems based on the known coordination chemistry of quinoline and thiol ligands to illustrate the potential applications of this compound in metalloenzyme modeling.

The design process often involves computational methods, such as Density Functional Theory (DFT), to predict the stable geometries and electronic structures of the model complexes before their synthesis. biorxiv.org This integrated approach of synthesis, characterization, and theoretical modeling allows for a detailed understanding of the factors that govern the reactivity of metalloenzymes. The insights gained from these synthetic models are crucial for understanding disease mechanisms and for the development of new catalysts for industrial and pharmaceutical applications. utwente.nlmdpi.com

Understanding Ligand Field Effects and Coordination Environment in Biological Contexts

The reactivity and physical properties of a metal ion in a coordination complex are profoundly influenced by the surrounding ligands. Ligand Field Theory (LFT) provides a framework for understanding these interactions by describing how the d-orbitals of the central metal ion are affected by the electric field of the ligands. libretexts.org The nature of the ligand, its geometry around the metal, and the resulting splitting of the d-orbital energies dictate the electronic, magnetic, and spectroscopic properties of the complex. uni-siegen.de

In the context of this compound, the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group act as ligand donor atoms. ncert.nic.in These atoms create a specific ligand field around the coordinated metal ion. The quinoline nitrogen is a σ-donor and a modest π-acceptor, while the thiolate sulfur is a soft, polarizable σ- and π-donor. This combination of a hard nitrogen and a soft sulfur donor creates a unique electronic environment that can be used to tune the properties of the metal center.

The coordination of this compound to a transition metal ion results in the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is a critical factor that determines the complex's properties. libretexts.org This parameter can be experimentally determined using electronic absorption (UV-Vis) spectroscopy. The d-d electronic transitions observed in the spectra of these complexes provide direct information about the energy difference between the split d-orbitals. ias.ac.in

Table 2: Spectroscopic and Magnetic Properties of Illustrative Transition Metal Complexes

| Metal Complex (Hypothetical) | Geometry | d-orbital splitting (Δ) | Magnetic Moment (μeff) | Spectroscopic Technique |

| [Co(2-QMT)₂] | Tetrahedral | Small | High-spin | UV-Vis, Magnetic Susceptibility |

| [Ni(2-QMT)₂] | Square Planar | Large | Low-spin (diamagnetic) | UV-Vis, NMR |

| [Cu(2-QMT)₂] | Distorted Square Planar | Moderate | Paramagnetic | UV-Vis, EPR |

| [Fe(2-QMT)₃]⁻ | Octahedral | Ligand-dependent | High-spin or Low-spin | UV-Vis, Mössbauer |

2-QMT refers to the deprotonated form of this compound. The properties listed are typical for complexes with the specified geometries and N,S-ligation, providing a basis for understanding complexes of this compound.

For example, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. libretexts.org The energy of the absorbed light corresponds to the energy required to promote an electron from the t₂g to the eg level. By analyzing the electronic spectra, chemists can calculate ligand field parameters such as Δo (for octahedral complexes) and the Racah parameter B, which relates to inter-electronic repulsion. researchgate.net These parameters provide quantitative insights into the nature of the metal-ligand bonding. ias.ac.in

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used to probe the coordination environment, particularly for paramagnetic complexes like those of Copper(II). bendola.com The g-values and hyperfine coupling constants obtained from EPR spectra can reveal details about the geometry of the complex and the degree of covalency in the metal-ligand bonds. ias.ac.in

By studying how the ligand field of this compound influences the electronic structure of various metal ions, researchers can better understand how the protein environment in a metalloenzyme fine-tunes the metal center's reactivity for specific biological functions. uu.nl This knowledge is not only fundamental to bioinorganic chemistry but also aids in the design of artificial metalloenzymes with novel catalytic activities. rsc.org

Advanced Organic Synthesis Applications of 2 Quinolinemethanethiol

2-Quinolinemethanethiol as a Synthetic Building Block

The dual functionality of this compound makes it a valuable precursor in the construction of more complex molecular architectures. The quinoline (B57606) ring system is a common motif in pharmaceuticals and biologically active compounds, while the thiol group offers a handle for numerous synthetic manipulations.

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of many important organic molecules, including pharmaceuticals and materials. mdpi.com this compound serves as a readily available thiol source for the construction of such bonds. The nucleophilic nature of the thiol group allows it to react with a variety of electrophiles, leading to the formation of thioethers. These reactions are often catalyzed by metals or proceed under basic conditions.

Recent advancements in C-S bond formation have focused on developing milder and more efficient protocols, including those that utilize non-halide substrates. mdpi.com In this context, this compound can be employed in reactions such as dehydrative C-S coupling with alcohols or in radical-mediated processes. mdpi.com The resulting quinolinylmethyl thioethers can be valuable intermediates or target molecules in their own right.

Furthermore, the inherent structure of this compound makes it a key component in the synthesis of novel heterocyclic systems. The quinoline moiety can act as a scaffold upon which further rings are constructed, and the methanethiol (B179389) group can participate directly in cyclization reactions. For instance, it can be envisioned as a reactant in domino reactions where the initial C-S bond formation is followed by an intramolecular cyclization to yield fused heterocyclic structures. The synthesis of various quinoline derivatives is an active area of research, with numerous methods being developed for their construction and functionalization. organic-chemistry.orgnih.gov

The concept of a formyl anion equivalent is a powerful tool in synthetic organic chemistry, allowing for the introduction of a formyl group (–CHO) or a hydroxymethyl group (–CH₂OH) via a nucleophilic pathway. csic.esrsc.org While the formyl anion itself ([CHO]⁻) is highly reactive and not a practical reagent, various "masked" forms have been developed that can be deprotected to reveal the desired functionality. csic.esnih.gov

This compound can be considered a synthon that, after appropriate chemical manipulation, can function in a manner analogous to a masked formyl anion. For instance, the sulfur atom can be used to stabilize an adjacent carbanion. Deprotonation of the methylene (B1212753) bridge would generate a nucleophilic species that can react with electrophiles. Subsequent cleavage of the C-S bond would then unmask a functional group derived from the original methylene carbon. This strategy provides an alternative to traditional methods of formylation or hydroxymethylation.

The table below illustrates the concept of masked formyl anion equivalents and the potential role of this compound within this synthetic paradigm.

| Masked Formyl Anion Reagent | Reaction with Electrophile (E+) | Deprotection Step | Final Product |

| Dithiane | Alkylation | Hydrolysis (e.g., with HgCl₂) | Aldehyde (R-CHO) |

| Formaldehyde Hydrazone | Addition to carbonyl | Hydrolysis | α-Hydroxy aldehyde |

| This compound Derivative | Reaction of derived carbanion with E+ | C-S bond cleavage | Functionalized product |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. beilstein-journals.orgorganic-chemistry.org These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors. researchgate.net

The inclusion of this compound in MCRs can lead to the development of novel synthetic methodologies. Its bifunctional nature allows it to participate in reactions in multiple ways. For example, the thiol group can act as a nucleophile in reactions like the Gewald or Biginelli reactions, while the quinoline nitrogen can influence the reactivity of the molecule or participate in acid-base catalysis.

By designing MCRs that specifically leverage the unique reactivity of this compound, chemists can access novel molecular scaffolds that would be difficult to synthesize using traditional linear approaches. This can be particularly valuable in the discovery of new bioactive compounds.

This compound can be effectively integrated into both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent synthesis begins with a central core molecule that is successively reacted with different reagents to create a library of related compounds. wikipedia.org this compound or a derivative thereof can serve as the starting point. The thiol group and the quinoline ring can be independently functionalized, allowing for the rapid generation of a diverse set of molecules for applications such as drug discovery screening. wikipedia.org This strategy is particularly powerful for exploring structure-activity relationships. researchgate.net

The following table outlines how this compound could be utilized in these two synthetic approaches.

| Synthetic Strategy | Role of this compound | Example Application |

| Convergent | Precursor to a key synthetic fragment. cmu.edu | Synthesis of a complex natural product where a quinolinylmethylthio moiety is a substructure. |

| Divergent | Central core for diversification. wikipedia.org | Creation of a library of quinoline derivatives with varied substituents on the sulfur atom and the quinoline ring for biological screening. |

Protecting Group Strategies and Thiol Orthogonality in Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are often necessary to temporarily block reactive sites and ensure that reactions occur at the desired location. organic-chemistry.org An ideal protecting group strategy involves the use of "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.orgnumberanalytics.com

The thiol group of this compound can itself be protected, or it can be used as part of a protecting group for other functionalities. More importantly, the presence of a thiol in a molecule necessitates careful consideration of its compatibility with other functional groups and reagents.

Thiol orthogonality refers to the ability to selectively react one thiol group in the presence of others, or to perform reactions on other parts of the molecule without affecting the thiol. nih.gov This is crucial in complex syntheses. The reactivity of the thiol in this compound can be tuned, for example, by converting it to a less nucleophilic disulfide or thioester. This allows for the selective manipulation of other functional groups in the molecule. Subsequently, the thiol can be deprotected under specific conditions to allow for further transformations at that site. This level of control is essential for the efficient and selective synthesis of complex target molecules. nih.gov

Selective Protection and Deprotection of the Thiol Group

In the realm of advanced organic synthesis, the selective protection and deprotection of reactive functional groups is a cornerstone of strategy and execution. The thiol group (-SH) of this compound, a nucleophilic and easily oxidized moiety, necessitates protection to ensure chemoselectivity during synthetic transformations elsewhere in the molecule. The choice of a suitable protecting group is governed by its stability under various reaction conditions and the ease of its selective removal without affecting other functionalities.

Common Protecting Groups for the Thiol Moiety:

Thioacetals and Thioketals: Groups like the 1,3-dithiane (B146892) are robust protecting groups for thiols. Their removal, however, often requires stringent conditions involving metal salts or oxidizing agents, which may not be compatible with a sensitive quinoline ring system. organic-chemistry.org